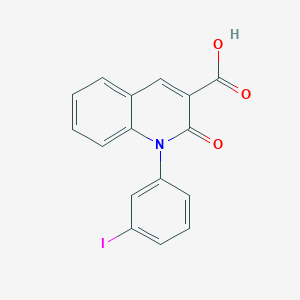
1-(3-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a complex organic compound that features a quinoline core substituted with an iodophenyl group and a carboxylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the iodophenyl group is coupled with the quinoline core using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline core or the iodophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the iodophenyl group.
Applications De Recherche Scientifique
1-(3-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Industrial Applications: It can be used in the synthesis of complex organic molecules, serving as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The iodophenyl group can enhance the compound’s binding affinity through halogen bonding interactions, while the quinoline core can interact with aromatic residues in the target protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Bromophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Similar structure but with a bromine atom instead of iodine.
1-(3-Chlorophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Similar structure but with a chlorine atom instead of iodine.
1-(3-Fluorophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 1-(3-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid imparts unique properties, such as increased molecular weight and potential for halogen bonding interactions. These properties can enhance the compound’s binding affinity and specificity in biological applications, making it a valuable tool in medicinal chemistry and biological research.
Propriétés
Numéro CAS |
1258152-07-6 |
|---|---|
Formule moléculaire |
C16H10INO3 |
Poids moléculaire |
391.16 g/mol |
Nom IUPAC |
1-(3-iodophenyl)-2-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H10INO3/c17-11-5-3-6-12(9-11)18-14-7-2-1-4-10(14)8-13(15(18)19)16(20)21/h1-9H,(H,20,21) |
Clé InChI |
OISKVYVJMDGOJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=O)N2C3=CC(=CC=C3)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-2H-oxazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B13095833.png)
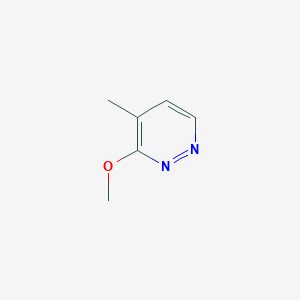

![3-(4-Methoxyphenyl)pyrido[3,4-E][1,2,4]triazine](/img/structure/B13095851.png)
![4-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13095857.png)
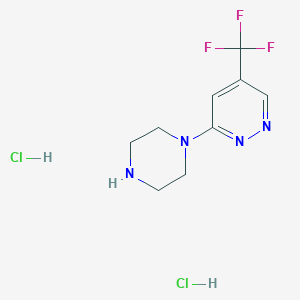

![Tert-butyl 5'-formyl-3'-oxospiro[azetidine-3,1'-isoindoline]-1-carboxylate](/img/structure/B13095864.png)
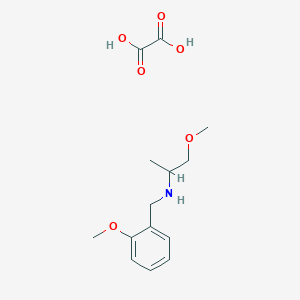
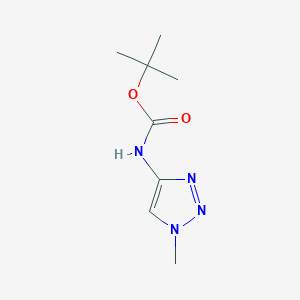
![Ethyl 3,3,6-trifluorobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13095883.png)


![4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzonitrile](/img/structure/B13095902.png)
